{2-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-phenoxy}-acetic acid
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Overview
Description
2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide.
Coupling with Phenoxyacetic Acid: The final step involves coupling the benzimidazole derivative with phenoxyacetic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Phenoxyacetic Acid: A simpler analog that lacks the benzimidazole moiety.
Cyanoethenyl Derivatives: Compounds that share the cyanoethenyl group but differ in other structural aspects.
Uniqueness
2-{2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENOXY}ACETIC ACID is unique due to its combination of a benzimidazole ring, a cyanoethenyl group, and a phenoxyacetic acid moiety. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13N3O3 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-[2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H13N3O3/c19-10-13(18-20-14-6-2-3-7-15(14)21-18)9-12-5-1-4-8-16(12)24-11-17(22)23/h1-9H,11H2,(H,20,21)(H,22,23)/b13-9+ |
InChI Key |
GCFUPKXQYKBDFB-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)O |
solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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